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Clinical Application Notes

Zorifertinib (AZD3759) is a novel EGFR tyrosine kinase inhibitor (TKI) specifically engineered for high

blood-brain barrier (BBB) penetration by avoiding efflux transport proteins like P-glycoprotein and breast

cancer resistance protein, achieving nearly complete BBB penetration [1] [2] [3].

Indication and Regulatory Status

Approved Indication: First-line treatment for adults with locally advanced or metastatic NSCLC
harboring EGFR exon 19 deletion or exon 21 L858R mutations and central nervous system
(CNS) metastases [3].
Regulatory Approval: Approved by China's National Medical Products Administration (NMPA) in

November 2024 [3].

Efficacy Data from the EVEREST Trial

The phase 3 EVEREST trial established zorifertinib's superiority over first-generation EGFR-TKIs

(gefitinib or erlotinib) in patients with EGFR-mutant NSCLC and CNS metastases [4].

Table 1: Key Efficacy Outcomes from the EVEREST Phase 3 Trial
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Endpoint Zorifertinib
Control
(Gefitinib/Erlotinib)

Hazard
Ratio (HR)

P-value

Median Progression-Free
Survival (PFS)

9.6 months 6.9 months 0.719 (95%

CI: 0.580-
0.893)

0.0024 [4]

Intracranial PFS (BICR per
mRECIST1.1)

17.9 months
[3]

Not Reported 0.467 (95%
CI: 0.352-

0.619)

0.0018 [4]
[3]

Overall Survival (OS) in
T790M+ subsequential
3rd-gen TKI

37.3 months

(estimated)

31.8 months

(estimated)

0.833 (95%

CI: 0.524-
1.283)

Immature

Data [4]

Intracranial Objective
Response Rate (ORR)

75.0% [2] Not Reported - -

The trial demonstrated consistent PFS benefit across key subgroups, including patients with EGFR L858R

mutations and those with more than 3 CNS lesions [4] [3].

Mechanism and Treatment Sequencing

Zorifertinib inhibits EGFR sensitizing mutations (exon 19Del, L858R). A key advantage is that the main

acquired resistance mechanism is the EGFR T790M mutation, allowing for effective sequential therapy with

third-generation EGFR-TKIs like osimertinib or aumolertinib [1]. This sequence offers a promising strategy

to prolong overall survival [4] [1].
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Diagram 1: Sequential Treatment Logic for Prolonged Survival. A key rationale for the first-line use of

zorifertinib is that disease progression is often driven by the acquired EGFR T790M mutation, which is

subsequently treatable with third-generation EGFR-TKIs, creating a strategy to extend overall survival [1].

Detailed Administration Protocol

Dosing and Schedule

Recommended Dosage: 200 mg taken orally twice daily [3].
Dosage Form: Hydrochloride tablets [3].

Administration: Can be taken with or without food [2].
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Dose Modification Guidelines

Dose reductions are implemented to manage adverse events while maintaining treatment efficacy [1] [2].

Table 2: Dose Modification Scheme for Adverse Events

Dose Level Recommended Dose Guidance and Evidence

Starting Dose 250 mg - 300 mg twice
daily

Higher doses used in early trials [1] [2].

First Reduction 200 mg twice daily For recurrent Grade 2 or first occurrence of Grade 3
AEs [1] [2].

Second
Reduction

150 mg twice daily For recurrent Grade 3 AEs [1].

Third Reduction 100 mg twice daily Case reports show maintained efficacy at this dose for
over 7 years [2].

Toxicity Management Protocol

Management of common AEs involves dose modification and supportive care [1] [2].
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Adverse Event (AE) Occurs

Assess AE Severity
(Grade 1-3)

Grade 1?

Continue Zorifertinib
at Current Dose

Implement Supportive Care

Interrupt Zorifertinib

Resume at Next Lower
Dose Level Upon Recovery

 Yes

Grade 2?
(Recurrent?)

 No

 Grade 2
(First)

Grade 3?
(First Occurrence?)

 Grade 2 (Recurrent)
OR Grade 3

 Yes

 Grade 3
(Recurrent)
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Diagram 2: Adverse Event Management and Dose Modification Workflow. Most AEs are Grade 1-2 and

manageable with supportive care and/or dose reduction [1] [2].

Key Considerations for Implementation

Patient Selection: Ideal for treatment-naive patients with confirmed EGFR exon 19Del or L858R

mutations and CNS metastases, including those with symptomatic or multiple (>3) brain lesions
[4] [3].

Resistance Monitoring: Conduct tissue or liquid biopsy at progression to test for T790M
mutation, which opens the option for sequential third-generation TKI therapy [1].

Long-term Management: Case reports demonstrate that patients can derive clinical benefit for many
years, even at reduced doses, highlighting the importance of proactive and long-term toxicity

management [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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